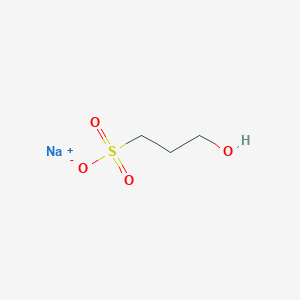

sodium;3-hydroxypropane-1-sulfonate

Description

Sodium 3-hydroxypropane-1-sulfonate (CAS 3542-44-7) is a sulfonate salt with the molecular formula C₃H₇NaO₄S and a molecular weight of 162.14 g/mol . It is synthesized via the reaction of 1,3-propane sultone with sodium hydroxide, followed by purification via recrystallization . The compound exhibits a melting point of 260°C and is primarily used in laboratory settings, such as in polymer synthesis (e.g., as a dopant for polypyrrole to enhance solubility and crosslinking) . Notably, its synthesis may yield a mixture containing a dimeric byproduct (4-oxa-heptane-1,7-disulfonic acid), requiring careful purification .

Properties

IUPAC Name |

sodium;3-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVLUWCGPWCQR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Bisulfite-Epichlorohydrin Reaction

A widely adopted method involves the reaction of sodium bisulfite (NaHSO₃) with epichlorohydrin in aqueous media. For instance, adding 98.9 g of epichlorohydrin dropwise to a stirred solution of 122.6 g NaHSO₃ in 392.7 g water at 75°C for 3.5 hours yields sodium 3-chloro-2-hydroxypropylsulfonate as an intermediate. Subsequent alkaline hydrolysis converts the chloro group to a hydroxyl group, forming the target compound.

Key Variables:

-

Temperature: Maintaining 75°C ensures optimal reaction kinetics without promoting side reactions.

-

Molar Ratios: A 1:1 molar ratio of NaHSO₃ to ECH maximizes yield, though excess bisulfite (1.1:1) mitigates ECH hydrolysis.

-

pH Control: Neutral to slightly acidic conditions (pH 6–7) prevent premature epoxide ring hydrolysis.

Sodium Sulfite/Bisulfite Dual-Agent System

Combining sodium sulfite (Na₂SO₃) and sodium bisulfite enhances reaction efficiency by leveraging sulfite’s nucleophilicity and bisulfite’s buffering capacity. In one protocol, 10 g Na₂SO₃ and 15 g NaHSO₃ dissolved in 200 mL water react with 5 mL ECH at 4°C for 3 hours, yielding crystalline product after vacuum drying. This low-temperature approach minimizes byproducts like 1,3-propane sultone.

Advantages:

-

Crystallization Efficiency: Cooling to 4°C promotes rapid crystallization, simplifying purification.

-

Byproduct Suppression: Reduced thermal energy curtails polymerization of ECH.

Phase-Transfer Catalyzed Synthesis

Incorporating phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) accelerates the reaction by shuttling sulfite ions into the organic phase. A study using TBAB (4% w/w of ECH) at 80°C achieved 82% yield within 2 hours, compared to 68% without PTC.

Mechanistic Insight:

TBAB facilitates ion-pair formation between sulfite and quaternary ammonium cations, enhancing interfacial reactivity.

Industrial-Scale Production

Industrial manufacturing prioritizes cost-effectiveness, yield, and purity. Continuous flow reactors (CFRs) are preferred over batch systems for their superior heat/mass transfer and scalability.

Continuous Flow Reactor Design

A representative CFR setup involves:

-

Feed Streams: Separate lines for ECH and NaHSO₃ solution (30% w/w).

-

Mixing Zone: Static mixers ensure rapid homogenization at 80°C.

-

Residence Time: 10–15 minutes sufficient for >95% conversion.

-

Crystallization Unit: Cooled to 10°C to precipitate product, followed by centrifugation and vacuum drying.

Economic Benefits:

-

Reduced Solvent Use: Water is the sole solvent, lowering waste treatment costs.

-

Energy Efficiency: CFRs operate at steady state, minimizing heating/cooling cycles.

Process Optimization

Industrial protocols optimize variables via design of experiments (DoE):

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes kinetics without degradation |

| pH | 6.0–6.5 | Balances sulfite reactivity and ECH stability |

| NaHSO₃:ECH Ratio | 1.05:1 | Compensates for bisulfite decomposition |

| Residence Time | 10–20 min | Ensures complete conversion |

Data from pilot-scale trials indicate a 92% yield at 80°C with a 1.05:1 bisulfite:ECH ratio.

Comparative Analysis of Synthesis Routes

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| NaHSO₃ (75°C) | 82 | 98 | High scalability |

| Na₂SO₃/NaHSO₃ (4°C) | 78 | 99 | Low byproduct formation |

| TBAB-Catalyzed (80°C) | 85 | 97 | Reduced reaction time |

The TBAB method, while high-yielding, introduces quaternary ammonium residues, necessitating additional washing steps.

Recent Advances and Modifications

Chemical Reactions Analysis

Types of Reactions: Sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted by other functional groups.

Oxidation Reactions: The compound can be oxidized to form different sulfonic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents like thionyl chloride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate are used.

Major Products Formed:

Substitution Reactions: Products include 3-chloro-2-hydroxypropane-1-sulfonate.

Oxidation Reactions: Products include various sulfonic acid derivatives.

Scientific Research Applications

Organic Synthesis

Sodium 3-hydroxypropane-1-sulfonate serves as a reagent in organic synthesis, particularly in the preparation of sulfonate surfactants and other derivatives. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to corresponding sulfonic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Can be reduced to yield alcohol derivatives with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The hydroxyl group can be substituted under specific conditions to introduce new functional groups.

Biochemical Assays

In biological research, sodium 3-hydroxypropane-1-sulfonate is utilized as a buffer in biochemical assays. Its buffering capacity is essential for maintaining pH stability during experiments, which is crucial for enzyme activity and other biochemical reactions.

Industrial Applications

The compound is employed in the manufacturing of detergents and surfactants due to its excellent surface-active properties. It enhances the efficiency of cleaning products by lowering surface tension and improving wetting properties.

Surfactant Synthesis

A study demonstrated the selective synthesis of hydroxy sulfonate surfactants using sodium 3-hydroxypropane-1-sulfonate as a precursor. The resulting surfactants exhibited enhanced performance in reducing surface tension and improving emulsification properties, making them ideal for use in personal care products and industrial cleaners .

Biological Buffering Studies

Research highlighted the effectiveness of sodium 3-hydroxypropane-1-sulfonate as a biological buffer in enzyme assays. The compound maintained optimal pH levels across various temperatures and ionic strengths, thereby stabilizing enzyme activity during experimentation .

Mechanism of Action

The mechanism of action of sodium 3-hydroxypropane-1-sulfonate involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors by acting as a sulfonating agent. The compound’s sulfonic acid group is highly reactive, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of sodium 3-hydroxypropane-1-sulfonate and analogous sulfonates is provided below, focusing on structural features, synthesis, applications, and safety profiles.

Table 1: Key Properties of Sodium 3-Hydroxypropane-1-Sulfonate and Analogues

Structural and Functional Differences

- Hydroxyl vs. Amino Groups: The replacement of the hydroxyl group in sodium 3-hydroxypropane-1-sulfonate with an amino group in Tramiprosate (CAS 3687-18-1) introduces zwitterionic properties, enhancing its solubility and biological activity .

- Alkenyl Substitution : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) contains a reactive double bond, making it suitable for polymerization and surfactant applications .

- Chlorinated Derivative : The chloro substituent in sodium 3-chloro-2-hydroxypropane-1-sulfonate (CAS 126-83-0) increases its electrophilicity, enabling use as a synthetic intermediate .

Research Findings and Implications

Q & A

Q. What are the recommended methodologies for synthesizing sodium 3-hydroxypropane-1-sulfonate, and how can purity be optimized?

Synthesis typically involves sulfonation of hydroxypropane derivatives under controlled conditions. For example, sodium 3-chloro-2-hydroxypropanesulfonate (a structurally similar compound) is synthesized via alkylation reactions involving sulfonic acid groups and hydroxyl-containing precursors . To optimize purity:

- Use ion-pair chromatography (e.g., with sodium 1-decanesulfonate as a reference) to monitor intermediates .

- Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors .

- Validate purity via NMR (e.g., referencing 3-(trimethylsilyl)propane-1-sulfonic acid as an internal standard for chemical shift calibration) .

Q. How can the stability of sodium 3-hydroxypropane-1-sulfonate be assessed under experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) in inert atmospheres (N₂/Ar) to determine decomposition temperatures .

- pH-dependent stability : Use UV-Vis spectroscopy to monitor absorbance changes in buffered solutions (pH 2–12) over 24–72 hours .

- Oxidative stability : Expose the compound to H₂O₂ or ozone and track degradation via HPLC-MS .

Q. What safety protocols are critical when handling sodium 3-hydroxypropane-1-sulfonate in laboratory settings?

- Wear PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste management: Segregate aqueous waste containing sulfonate groups and neutralize with calcium carbonate before disposal .

- Emergency measures: In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) from Sigma-Aldrich or Oakwood Chemical .

Advanced Research Questions

Q. How do structural modifications of sodium 3-hydroxypropane-1-sulfonate influence its surfactant properties in colloid chemistry?

- Introduce alkyl chains (e.g., via nucleophilic substitution) to enhance hydrophobic interactions. Compare critical micelle concentrations (CMC) using surface tension measurements .

- Replace the hydroxyl group with amino or thiol moieties to study changes in zeta potential and aggregation behavior via dynamic light scattering (DLS) .

- Data contradiction note : Longer alkyl chains may reduce water solubility, conflicting with sulfonate group hydrophilicity. Resolve via molecular dynamics simulations .

Q. What analytical techniques are most effective for detecting trace impurities in sodium 3-hydroxypropane-1-sulfonate?

- Ion chromatography (IC) : Detect residual sulfonic acid precursors with a conductivity detector (LOD: 0.1 ppm) .

- NMR spectroscopy : Use ¹H/¹³C NMR to identify organic impurities (e.g., unreacted propane derivatives) .

- ICP-MS : Quantify trace metal ions (e.g., Na⁺ counterion purity) with a collision/reaction cell to minimize polyatomic interferences .

Q. How can sodium 3-hydroxypropane-1-sulfonate be integrated into polymer matrices for functional material development?

- Free-radical polymerization : Co-polymerize with acrylic monomers (e.g., acrylamide) to create sulfonated hydrogels. Characterize swelling ratios and ionic conductivity .

- Electrospinning : Blend with polyvinyl alcohol (PVA) to fabricate nanofibers for ion-exchange membranes. Assess performance via electrochemical impedance spectroscopy (EIS) .

Q. What mechanisms underlie the compound’s interactions with biomolecules, and how can these be exploited in biophysical studies?

- Protein binding : Use isothermal titration calorimetry (ITC) to study interactions with lysozyme or albumin. Sulfonate groups may bind cationic residues (e.g., lysine) via electrostatic forces .

- Membrane disruption : Investigate hemolytic activity on erythrocyte membranes using UV-Vis to measure hemoglobin release .

Methodological Challenges and Contradictions

Q. How should researchers resolve discrepancies in reported solubility data for sodium 3-hydroxypropane-1-sulfonate?

Q. What strategies mitigate interference from sodium 3-hydroxypropane-1-sulfonate in spectroscopic analyses?

- UV-Vis interference : Use derivative spectroscopy to resolve overlapping absorbance peaks .

- NMR signal suppression : Apply presaturation pulses to suppress water or solvent signals when analyzing aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.